Triethylene glycol monodecyl ether

Übersicht

Beschreibung

Triethylene glycol monodecyl ether is a chemical compound with the molecular formula C16H34O4. It is a colorless to pale yellow liquid that is soluble in both inorganic solvents, such as alcohols, ketones, and ethers, as well as some organic solvents . This compound is widely used as a surfactant, emulsifier, dispersant, and wetting agent in various industrial and consumer products .

Vorbereitungsmethoden

Triethylene glycol monodecyl ether can be synthesized through the alcohol condensation reaction of ethylene glycol and decanol . This reaction typically involves the use of an acid or base catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .

Analyse Chemischer Reaktionen

Triethylene glycol monodecyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ether group into alcohols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Triethylene glycol monodecyl ether is a chemical compound with several applications in scientific research and industrial processes. It is a non-ionic surfactant consisting of a decyl (10-carbon) alkyl chain attached to a triethylene glycol hydrophilic group .

Chemical Properties

- Molecular Formula:

- Molecular Weight: 290.44 g/mol

- Synonyms: Deceth-3, Decyltriglycol, C10E3

- This compound is also known as a PEG-based PROTAC linker .

PROTAC Linkers

This compound can be used as a PROTAC (Proteolysis-Targeting Chimera) linker in the synthesis of PROTACs . PROTACs are heterobifunctional molecules composed of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to a target protein . This facilitates the selective degradation of the target protein via the intracellular ubiquitin-proteasome system .

Biodegradation Studies

Triethylene glycol monododecyl ether (C12EO3), which is similar in structure, has been studied for its biodegradation properties under OECD (Organization for Economic Co-operation and Development) screening test conditions .

Surfactant Properties

This compound and related compounds are used for their surfactant properties .

Other Applications

Triethylene glycol Monolauryl Ether is used as a reagent in the synthesis of N,N-dimethyl-N-dodecyl polyoxyethylene .

Biodegradation of Triethylene Glycol Monododecyl Ether

The biodegradation of triethylene glycol monododecyl ether (C12EO3) was examined under OECD screening test conditions. The primary biodegradation of C12EO3 and the concentration profiles of its metabolites were measured using high-performance liquid chromatography with fluorimetric detection (HPLC-FD) following derivatization with 1-naphthoyl chloride. High-performance liquid chromatography–electrospray mass spectrometry (HPLC-MS) was employed for the identification and analysis of C12EO3 and its metabolites .

Sorption and Diffusion of Lipophilic Molecules

Ethylene glycol ethers, including triethylene glycol monohexyl ether, have been studied for their role in the sorption and diffusion of lipophilic molecules in plant cuticles .

Wirkmechanismus

The mechanism of action of triethylene glycol monodecyl ether involves its ability to lower the interfacial tension between immiscible substances, promoting the formation and stabilization of emulsions . This property makes it effective in various applications, such as emulsion preparation, nanoparticle synthesis, and controlled release systems .

Vergleich Mit ähnlichen Verbindungen

Triethylene glycol monodecyl ether can be compared with other glycol ethers, such as:

Ethylene glycol monomethyl ether: Used as a solvent in paints and cleaners.

Ethylene glycol monoethyl ether: Commonly used in pharmaceuticals and cosmetics.

Diethylene glycol monomethyl ether: Utilized in degreasers and cleaners.

This compound is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .

Biologische Aktivität

Triethylene glycol monodecyl ether (C12EO3) is a non-ionic surfactant widely utilized in various applications, including cosmetics, pharmaceuticals, and industrial products. Its biological activity is primarily attributed to its role as a surfactant and its interactions with biological systems. This article explores the compound's biological activities, including its immunomodulatory effects, biodegradation properties, and potential therapeutic applications.

- Molecular Formula : C18H38O4

- Molecular Weight : 318.49 g/mol

- Structure : Comprises a dodecyl (lauryl) group linked to a triethylene glycol moiety.

This compound acts as a PEG-based linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are innovative molecules designed to target specific proteins for degradation by recruiting E3 ubiquitin ligases, thus facilitating the ubiquitination process. The hydrophilic nature of this compound enhances the solubility and bioavailability of PROTACs, potentially increasing their therapeutic efficacy.

Immunomodulatory Effects

Recent studies have demonstrated that this compound can induce histamine release from mast cells . This effect indicates its potential role in modulating immune responses, particularly in allergic reactions and inflammation. The ability to influence mast cell degranulation suggests that this compound could be explored for therapeutic strategies in treating allergic conditions.

Biodegradation Studies

Biodegradation studies conducted under OECD guidelines revealed that this compound undergoes primary biodegradation, with metabolites identified using high-performance liquid chromatography (HPLC) techniques. The degradation profile indicates that the compound can be broken down in environmental settings, which is crucial for assessing its ecological impact .

Table 1: Biodegradation Results

| Parameter | Value |

|---|---|

| Primary Biodegradation | Yes |

| Detection Method | HPLC-FD |

| Metabolites Identified | Yes |

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other glycol ethers. Below is a comparison highlighting its distinct characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Triethylene glycol monohexyl ether | C12H26O3 | Shorter alkyl chain; primarily used in personal care |

| Tetraethylene glycol monododecyl ether | C20H42O5 | Longer ethylene glycol chain; enhanced solubilization |

| Polyethylene glycol dodecyl ether | C18H38O3 | Varies in molecular weight; commonly used as a surfactant |

| Decaethylene glycol monododecyl ether | C22H46O6 | Longer ethylene glycol chain; high-performance applications |

Case Studies

- Histamine Release Study : In vitro experiments demonstrated that this compound significantly increased histamine levels in rat peritoneal mast cells, suggesting its potential use as an immunomodulator in allergic therapies.

- Drug Solubilization : Research indicated that this compound enhances the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations. Its amphiphilic nature allows it to form micelles and stabilize emulsions effectively.

Eigenschaften

IUPAC Name |

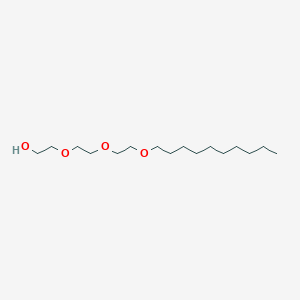

2-[2-(2-decoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODLHVFJRCQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335738 | |

| Record name | Decyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-23-2 | |

| Record name | Deceth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.